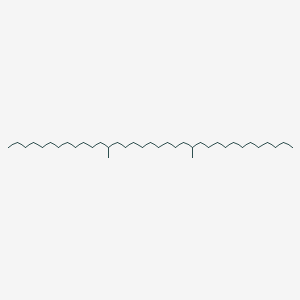
13,23-Dimethylpentatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,23-Dimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C₃₇H₇₆. It is a methyl-branched aliphatic compound and is known for its role as a sex pheromone in certain species of tsetse flies, specifically Glossina pallidipes . This compound is significant in the study of insect behavior and pest control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,23-dimethylpentatriacontane involves starting from optically pure ®-(+)-citronellic acid. The process includes several steps such as esterification, epoxidation, and periodic acid oxidation . The Wittig olefination reaction is also employed to form the desired product .
Industrial Production Methods
Currently, there is no large-scale industrial production method for this compound. The compound is primarily synthesized in research laboratories for scientific studies and applications.
Chemical Reactions Analysis
Types of Reactions
13,23-Dimethylpentatriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although less common for alkanes, reduction can occur under specific conditions.
Substitution: Halogenation is a common substitution reaction for alkanes, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, aldehydes, or carboxylic acids, while halogenation results in halogenated alkanes.
Scientific Research Applications
13,23-Dimethylpentatriacontane has several applications in scientific research:
Chemistry: It is used to study the synthesis and behavior of long-chain hydrocarbons.
Medicine: Research on this compound can contribute to understanding vector-borne diseases like African trypanosomiasis (sleeping sickness).
Mechanism of Action
The primary mechanism of action of 13,23-dimethylpentatriacontane is its role as a sex pheromone in tsetse flies. It triggers sexual activity in male tsetse flies by mimicking the natural pheromones produced by female flies . The molecular targets and pathways involved include the olfactory receptors in the male flies that detect the pheromone and initiate mating behavior.
Comparison with Similar Compounds
Similar Compounds
15,19,23-Trimethylheptatriacontane: Another sex pheromone in tsetse flies.
13,17-Dimethylpentatriacontane: A related compound with similar biological activity.
Uniqueness
13,23-Dimethylpentatriacontane is unique due to its specific methyl branching at the 13th and 23rd positions, which is crucial for its biological activity as a pheromone. Its effectiveness in triggering mating behavior in tsetse flies makes it a valuable compound for research in pest control and insect behavior .
Properties
CAS No. |
85046-06-6 |
|---|---|
Molecular Formula |
C37H76 |
Molecular Weight |
521.0 g/mol |
IUPAC Name |
13,23-dimethylpentatriacontane |
InChI |
InChI=1S/C37H76/c1-5-7-9-11-13-15-17-20-24-28-32-36(3)34-30-26-22-19-23-27-31-35-37(4)33-29-25-21-18-16-14-12-10-8-6-2/h36-37H,5-35H2,1-4H3 |
InChI Key |
ZTXOMIYTNXPEFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)CCCCCCCCCC(C)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


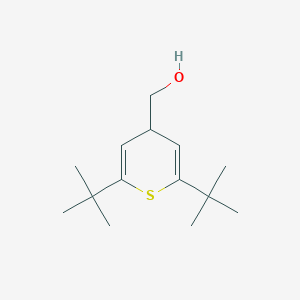
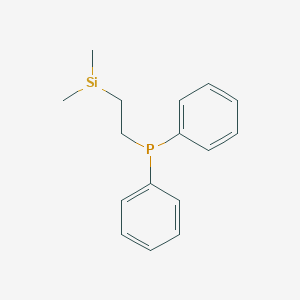
![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)
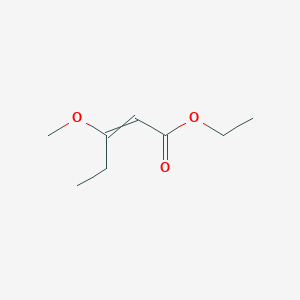
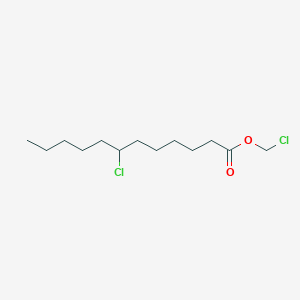

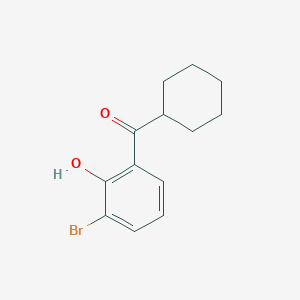
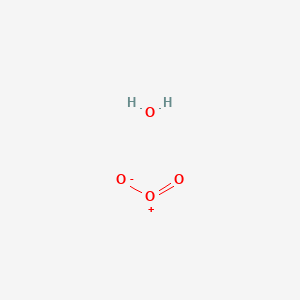
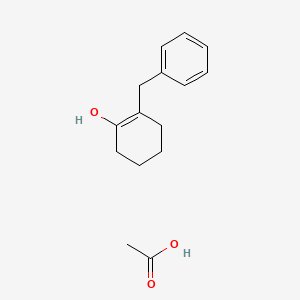
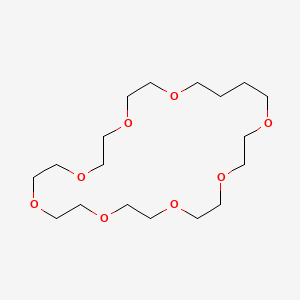
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
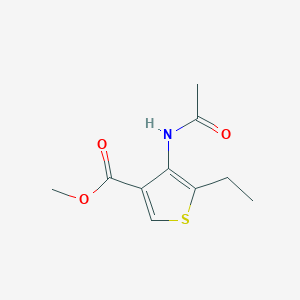
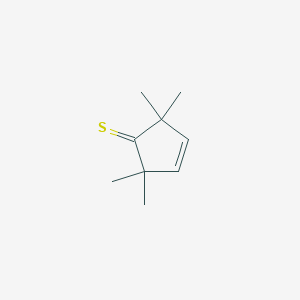
![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)
